methyl 6-methyl-4-oxo-3-(thiophen-2-yl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
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Overview
Description
METHYL 6-METHYL-4-OXO-3-(2-THIENYL)-2,3-DIHYDRO-4H-FURO[3,2-C]PYRAN-2-CARBOXYLATE is a complex organic compound that belongs to the class of furo[3,2-c]pyran derivatives. This compound is characterized by its unique structure, which includes a furan ring fused to a pyran ring, with additional functional groups such as a thienyl group and a carboxylate ester. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-METHYL-4-OXO-3-(2-THIENYL)-2,3-DIHYDRO-4H-FURO[3,2-C]PYRAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions.
Introduction of the Thienyl Group: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Formation of the Pyran Ring: The pyran ring is formed through a cyclization reaction involving the furan ring and an appropriate precursor.
Introduction of the Carboxylate Ester: The final step involves the esterification reaction to introduce the carboxylate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
METHYL 6-METHYL-4-OXO-3-(2-THIENYL)-2,3-DIHYDRO-4H-FURO[3,2-C]PYRAN-2-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of
Properties
Molecular Formula |
C14H12O5S |
---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
methyl 6-methyl-4-oxo-3-thiophen-2-yl-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate |
InChI |
InChI=1S/C14H12O5S/c1-7-6-8-10(13(15)18-7)11(9-4-3-5-20-9)12(19-8)14(16)17-2/h3-6,11-12H,1-2H3 |
InChI Key |
WMNPZVLZPWVOPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=CS3)C(=O)O1 |
Origin of Product |
United States |
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